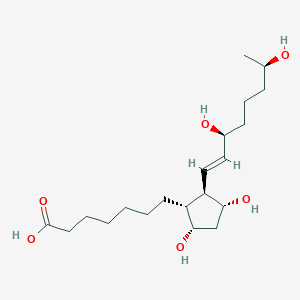

19(R)-Hydroxy prostaglandin F1alpha

Übersicht

Beschreibung

19(R)-Hydroxy prostaglandin F1alpha, also known as 9S,11R,15S,19R-tetrahydroxy-13E-prostaenoic acid, is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its hydroxyl groups at the 19th position, which distinguishes it from other prostaglandins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 19(R)-Hydroxy prostaglandin F1alpha typically involves the hydroxylation of prostaglandin F1alpha. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs specific hydroxylase enzymes that target the 19th carbon atom. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological processes, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their specificity and efficiency in producing high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

19(R)-Hydroxy prostaglandin F1alpha undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.

Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide are used.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Hydrocarbons.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

Chemical Reference Compound

19(R)-PGF1α serves as a crucial reference compound in studies related to prostaglandin synthesis and metabolism. Its distinct structural features allow researchers to investigate the effects of hydroxylation on prostaglandin activity, making it a valuable tool for understanding lipid signaling pathways in biological systems.

Biological Signaling

Research indicates that 19(R)-PGF1α may play a role in cellular signaling, particularly in reproductive physiology. It has been detected in the semen of various species, including humans and marsupials, suggesting its involvement in fertility processes. While specific biological activities remain largely uncharacterized, it is hypothesized that it could influence sperm motility and vasodilation, similar to other prostaglandins .

Medical Applications

Therapeutic Potential

The compound is being explored for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases. Prostaglandins are known to mediate inflammatory responses and regulate vascular functions; thus, derivatives like 19(R)-PGF1α may offer novel approaches to treatment . However, comprehensive clinical studies are still needed to elucidate its efficacy and safety profiles.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, 19(R)-PGF1α is utilized as a biochemical reagent for drug development. Its unique properties allow it to serve as a precursor or intermediate in synthesizing other bioactive compounds. The industrial production often involves biotechnological methods that utilize microbial systems for efficient hydroxylation processes .

Comparative Analysis with Prostaglandin Derivatives

To better understand the unique characteristics of 19(R)-PGF1α, we can compare it with other prostaglandin derivatives:

| Compound | Source | Biological Activity | Notes |

|---|---|---|---|

| Prostaglandin F1alpha | Various tissues | Sperm motility, vasodilation | Precursor to 19(R)-PGF1α |

| 19(R)-Hydroxy PGF1α | Semen | Unknown | Limited studies on specific activity |

| Prostaglandin E1 | Various tissues | Vasodilation | Different biological activities |

| Prostaglandin D2 | Various tissues | Sleep regulation | Well-studied with established functions |

Wirkmechanismus

19(R)-Hydroxy prostaglandin F1alpha exerts its effects by interacting with specific prostaglandin receptors on the surface of cells. These interactions trigger a cascade of intracellular signaling pathways that lead to various physiological responses. The compound primarily targets pathways involved in inflammation, vasodilation, and platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin F1alpha: Lacks the hydroxyl group at the 19th position.

Prostaglandin E1: Differently substituted prostaglandin with distinct biological activities.

Prostaglandin D2: Another member of the prostaglandin family with different functional groups and effects.

Uniqueness

The presence of the hydroxyl group at the 19th position in 19(R)-Hydroxy prostaglandin F1alpha confers unique chemical and biological properties. This modification enhances its stability and alters its interaction with prostaglandin receptors, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

19(R)-Hydroxy prostaglandin F1alpha (19(R)-PGF1α) is a metabolite derived from prostaglandin F1alpha (PGF1α) through ω-1 hydroxylation. This compound has been identified in the semen of various species, including humans and marsupials. Despite its detection, there is a notable lack of published research detailing its biological activity, which presents challenges in understanding its physiological roles and potential therapeutic applications.

- Molecular Formula : C20H36O6

- Molecular Weight : 372.5 g/mol

- CAS Number : 81371-59-7

- Purity : ≥98% (available for research purposes)

Sources and Detection

19(R)-PGF1α has been primarily detected in biological fluids such as semen, suggesting a role in reproductive physiology. Its presence indicates potential implications in fertility and reproductive health, but specific biological activities remain largely uncharacterized .

Biological Activity Overview

Despite its identification, comprehensive studies on the biological activity of 19(R)-PGF1α are sparse. The following sections summarize available data related to its potential roles and mechanisms:

1. Reproductive Physiology

Prostaglandins, including PGF1α and its derivatives, are known to play significant roles in reproductive processes such as ovulation, implantation, and parturition. Although direct studies on 19(R)-PGF1α are lacking, it can be hypothesized that it may share similar functions due to its structural similarity to other prostaglandins.

While specific mechanisms for 19(R)-PGF1α are not well-documented, the following general mechanisms of prostaglandins may be relevant:

- Sperm Motility : Prostaglandins have been shown to enhance sperm motility and facilitate fertilization processes .

- Vasodilation : Prostaglandins typically induce vasodilation, which could influence blood flow in reproductive tissues.

- Immune Modulation : Prostaglandins can modulate inflammatory responses, potentially affecting reproductive health.

3. Comparative Studies

Research on related compounds suggests that prostaglandins can influence various biological pathways:

- For example, studies on F-series prostaglandins indicate they promote sperm guidance in Caenorhabditis elegans, suggesting a conserved role for these molecules across species .

Data Table: Comparison of Prostaglandin Derivatives

| Compound | Source | Biological Activity | Notes |

|---|---|---|---|

| PGF1α | Various tissues | Sperm motility, vasodilation | Precursor to 19(R)-PGF1α |

| 19(R)-PGF1α | Semen | Unknown | Lacks published studies on activity |

| PGF2α | Endometrium | Uterine contraction | Well-studied with established functions |

Case Studies

Due to the limited research specifically focusing on 19(R)-PGF1α, case studies directly involving this compound are not available. However, studies on PGF1α and other prostaglandins provide indirect insights into possible activities:

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZEGAFLBTZDT-IRMCVWCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348017 | |

| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-59-7 | |

| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.